molecular formula C8H8FNO B12844497 6-Fluoro-2,3-dihydrobenzofuran-7-amine

6-Fluoro-2,3-dihydrobenzofuran-7-amine

Cat. No.: B12844497
M. Wt: 153.15 g/mol
InChI Key: YHXPAUZIDTWTHN-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydrobenzofuran-7-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the 6-position and an amine group in the 7-position of the benzofuran ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydrobenzofuran-7-amine typically involves the formation of the benzofuran ring followed by the introduction of the fluorine and amine groups. One common method is the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, under acidic or basic conditions. The fluorine atom can be introduced using electrophilic fluorination reagents, while the amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the target compound. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydrobenzofuran-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The fluorine and amine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

6-Fluoro-2,3-dihydrobenzofuran-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydrobenzofuran-7-amine
  • 6-Fluoro-2,3-dihydrobenzofuran-3-amine
  • 6-Fluoro-2,3-dihydrobenzofuran-4-amine

Uniqueness

6-Fluoro-2,3-dihydrobenzofuran-7-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the benzofuran scaffold provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran-7-amine

InChI

InChI=1S/C8H8FNO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2H,3-4,10H2

InChI Key

YHXPAUZIDTWTHN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2N)F

Origin of Product

United States

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